Product packaging for 1-Dodecyl-4-piperonylpiperazine(Cat. No.:CAS No. 55436-46-9)

1-Dodecyl-4-piperonylpiperazine

Cat. No.: B13944311
CAS No.: 55436-46-9
M. Wt: 388.6 g/mol
InChI Key: XGJATXFGSLXPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dodecyl-4-piperonylpiperazine is an organic compound with the molecular formula C24H40N2O2 and a molecular weight of 388.59 g/mol . It is a derivative of the piperazine chemical class, specifically featuring a dodecyl chain and a piperonyl (1,3-benzodioxol-5-ylmethyl) substituent on the piperazine ring . The compound is supplied for research purposes and is strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Piperonylpiperazine derivatives are of significant interest in scientific research. While specific studies on this particular dodecyl derivative are limited in the public domain, the core piperonylpiperazine structure is recognized in medicinal chemistry research . Recent research indicates that piperonylpiperazine shows promising applications in combating bacterial infections. A 2023 patent demonstrates that piperonylpiperazine, when combined with the antibiotic netilmicin, can enhance the drug's sensitivity against Pseudomonas fluorescens and effectively inhibit the formation of bacterial biofilms . This suggests potential research applications for this compound class in developing novel anti-infective strategies and overcoming antibiotic resistance. From a chemical perspective, its structure combines a long hydrophobic alkyl chain with an aromatic heterocycle, making it a candidate for research in areas such as membrane chemistry, surfactant studies, and as a synthetic intermediate . Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N2O2 B13944311 1-Dodecyl-4-piperonylpiperazine CAS No. 55436-46-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55436-46-9

Molecular Formula

C24H40N2O2

Molecular Weight

388.6 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-dodecylpiperazine

InChI

InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-25-15-17-26(18-16-25)20-22-12-13-23-24(19-22)28-21-27-23/h12-13,19H,2-11,14-18,20-21H2,1H3

InChI Key

XGJATXFGSLXPEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches

Strategies for the Synthesis of 1-Dodecyl-4-piperonylpiperazine

The construction of this compound is typically achieved through a convergent synthesis, where the piperazine (B1678402) core is first assembled or a commercially available precursor is functionalized. The modular nature of this approach allows for the systematic introduction of the dodecyl and piperonyl groups.

Modular Synthetic Routes to the Piperazine Core

The piperazine ring is a common scaffold in medicinal chemistry and its synthesis is well-established. rsc.org A majority of piperazine-containing drugs feature substitutions at the nitrogen atoms. nsf.gov Synthetic strategies often involve the cyclization of appropriate linear diamine precursors. researchgate.net

One common approach involves the reaction of ethylenediamine with 1,2-dichloroethane. Another versatile method is the reduction of diketopiperazines, which can be formed from the condensation of two α-amino acids. Furthermore, substituted piperazines can be prepared through palladium-catalyzed cyclization reactions. researchgate.net The choice of a specific route often depends on the desired substitution pattern on the piperazine ring itself, although for this compound, an unsubstituted piperazine core is a common starting point.

Piperazine Core Synthesis Method Description Key Reactants
Ethylenediamine and 1,2-dichloroethane A classical industrial method involving the reaction of ethylenediamine with 1,2-dichloroethane under heat and pressure.Ethylenediamine, 1,2-dichloroethane
Reduction of Diketopiperazines Diketopiperazines, formed from the cyclization of dipeptides or α-amino acids, are reduced to the corresponding piperazines. This method is useful for creating C-substituted piperazines.Diketopiperazine, Reducing agents (e.g., LiAlH4)
Palladium-Catalyzed Cyclization Intramolecular cyclization of suitably functionalized diamine precursors catalyzed by a palladium complex. This allows for the formation of substituted piperazines. researchgate.netDiamine precursor, Palladium catalyst

Introduction of the Dodecyl Moiety

The long alkyl dodecyl chain is typically introduced onto one of the nitrogen atoms of the piperazine ring via an N-alkylation reaction. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile.

A common method involves the reaction of piperazine (or a mono-protected piperazine derivative) with a dodecyl halide, such as 1-bromododecane or 1-chlorododecane, in the presence of a base. The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

A representative reaction involves heating 1-methylpiperazine with dodecyl chloride in the presence of a solid base like sodium hydroxide. prepchem.com A similar strategy can be applied starting with piperazine to yield N-dodecylpiperazine.

Parameter Value
Reactants Piperazine, Dodecyl halide (e.g., 1-bromododecane)
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)
Base Inorganic base (e.g., K2CO3, NaHCO3) or organic base (e.g., Triethylamine)
Temperature Room temperature to elevated temperatures

Incorporation of the Piperonyl Group

Following the attachment of the dodecyl group, the piperonyl moiety is introduced onto the remaining secondary amine of the N-dodecylpiperazine intermediate. The piperonyl group is formally a 1,3-benzodioxol-5-ylmethyl group.

This transformation is also typically achieved through an N-alkylation reaction. The N-dodecylpiperazine is reacted with piperonyl chloride (3,4-methylenedioxybenzyl chloride) in the presence of a base. The reaction conditions are similar to those used for the introduction of the dodecyl group.

Alternatively, a reductive amination approach can be employed. This would involve the reaction of N-dodecylpiperazine with piperonal (3,4-methylenedioxybenzaldehyde) in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Method Description Key Reagents
N-Alkylation Direct reaction of N-dodecylpiperazine with piperonyl chloride.N-dodecylpiperazine, Piperonyl chloride, Base
Reductive Amination Reaction of N-dodecylpiperazine with piperonal followed by in-situ reduction of the resulting iminium ion.N-dodecylpiperazine, Piperonal, Reducing agent

Stereochemical Considerations in Synthesis

For the specific molecule this compound, where the piperazine ring itself is unsubstituted on the carbon atoms, there are no stereocenters, and therefore, no stereoisomers.

However, if the synthesis were to start with a C-substituted piperazine core, stereochemistry would become a critical consideration. The piperazine ring can exist in a chair conformation, and substituents on the ring can be either axial or equatorial. The relative stereochemistry of substituents (cis or trans) would be determined by the synthetic route used to create the piperazine core. For instance, diastereoselective intramolecular palladium-catalyzed hydroamination reactions have been used to create trans-2,6-disubstituted piperazines. nih.gov Asymmetric synthesis methods are also employed to produce enantiomerically pure substituted piperazines, often starting from chiral pool precursors like amino acids. nih.gov

Advanced Synthetic Techniques and Optimization

To facilitate the discovery of new analogs with potentially improved properties, high-throughput synthesis strategies can be employed.

High-Throughput Synthesis Strategies for Analog Development

The modular nature of the synthesis of this compound lends itself well to high-throughput and combinatorial chemistry approaches. By varying the building blocks, a library of analogs can be rapidly synthesized and screened for desired activities.

This can be achieved by parallel synthesis, where multiple reactions are carried out simultaneously in a multi-well plate format. For example, a library of N-alkylpiperazines can be generated by reacting piperazine with a diverse set of alkyl halides. These can then be further reacted with a variety of substituted benzyl halides or aldehydes (via reductive amination) to create a large library of disubstituted piperazine derivatives.

Recent advances in photoredox catalysis have also enabled the C-H functionalization of the piperazine core, allowing for the introduction of substituents at the carbon atoms of the ring. mdpi.com This opens up new avenues for creating structural diversity in piperazine-based compound libraries.

Strategy Description Application to Analog Development
Parallel Synthesis Simultaneous synthesis of multiple compounds in a spatially separated manner (e.g., in a 96-well plate).Rapid generation of a library of analogs by varying the alkyl and benzyl moieties.
Combinatorial Chemistry Systematic combination of a set of building blocks to create a large library of compounds.Creation of a diverse library of piperazine derivatives for structure-activity relationship (SAR) studies.
Photoredox Catalysis Use of light and a photocatalyst to enable novel chemical transformations, such as C-H functionalization. mdpi.comIntroduction of substituents at the carbon atoms of the piperazine ring, leading to novel analogs.

Chemo- and Regioselective Transformations

The chemo- and regioselectivity of reactions are crucial in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. The piperazine ring, the piperonyl group, and the dodecyl chain each present opportunities for selective chemical modifications.

While specific studies on this compound are not extensively documented, the principles of chemo- and regioselective transformations in related heterocyclic systems can be applied. For instance, the nitrogen atoms of the piperazine ring exhibit different nucleophilicities, which can be exploited for selective alkylation or acylation. The secondary amine (if present as a precursor) is generally more reactive than the tertiary amine. In the case of a monosubstituted piperazine precursor to this compound, the remaining N-H bond is the primary site for introducing the dodecyl or piperonyl group.

Furthermore, functional groups on the piperonyl moiety, such as the methylenedioxy bridge, could be subject to selective transformations under specific reaction conditions. However, these are generally stable. The dodecyl chain, being a saturated alkyl group, is largely unreactive but could be functionalized through radical reactions, though this often lacks selectivity.

Recent research on other heterocyclic compounds has highlighted various strategies to achieve chemo- and regioselectivity, including the use of directing groups, catalysts, and careful control of reaction conditions such as temperature and solvent. For example, in the functionalization of other nitrogen-containing heterocycles, metal-catalyzed cross-coupling reactions have been shown to proceed with high regioselectivity.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a growing field of importance. For a compound like this compound, several green chemistry strategies can be envisioned to minimize environmental impact and improve efficiency.

One key principle is the use of greener solvents. Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. Additionally, solvent-free reaction conditions, where feasible, represent an ideal green approach.

Catalysis is another cornerstone of green chemistry. The use of heterogeneous catalysts, which can be easily recovered and reused, is preferable to homogeneous catalysts that can be difficult to separate from the reaction mixture. For the synthesis of piperazine derivatives, various supported metal catalysts and biocatalysts could be employed to enhance reaction rates and selectivity under milder conditions.

Atom economy is also a critical consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions, where three or more reactants combine in a single step to form the product, are an excellent example of atom-economical synthesis. While specific multi-component reactions for this compound are not reported, the general strategy is applicable to the synthesis of highly substituted piperazine cores.

Recent reviews on the synthesis of piperazine analogues highlight sustainable methods such as microwave-assisted synthesis, photoredox catalysis, and one-pot multicomponent reactions as greener alternatives to conventional synthetic protocols researchgate.net.

Preparation of Labeled Analogs for Mechanistic Studies

Labeled analogs of this compound are invaluable tools for elucidating its biological mechanisms of action, pharmacokinetics, and metabolic fate.

Isotopic labeling involves the incorporation of stable or radioactive isotopes into the molecule. This allows for the tracking of the compound in biological systems. Common isotopes used in drug metabolism studies include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and the radioactive isotopes tritium (³H) and carbon-14 (¹⁴C) scripps.edumusechem.com.

For this compound, isotopic labels could be introduced at various positions. For instance, ¹⁴C could be incorporated into the piperazine ring, the piperonyl group, or the dodecyl chain, starting from a labeled precursor. The position of the label would be chosen based on the specific metabolic question being addressed. For example, labeling the dodecyl chain could help track metabolites resulting from its oxidation.

Stable isotope labeling, particularly with deuterium, can also be used to study the kinetic isotope effect, which can provide insights into metabolic pathways by observing how the rate of metabolism changes when a hydrogen atom is replaced by a deuterium atom at a potential site of metabolism. These labeled compounds are essential for in vitro and in vivo animal studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles nih.gov.

Table 1: Potential Isotopes for Labeling this compound and Their Applications

IsotopeTypeCommon Application in Preclinical StudiesPotential Labeling Position in this compound
¹⁴CRadioactiveQuantitative whole-body autoradiography, mass balance studiesPiperazine ring, piperonyl methylene (B1212753), dodecyl chain
³HRadioactiveReceptor binding assays, metabolic profilingSpecific positions on the piperazine or piperonyl ring
²H (D)StableMetabolic pathway elucidation (kinetic isotope effect), internal standards for mass spectrometryPositions susceptible to metabolic oxidation (e.g., α-carbon to nitrogen)
¹³CStableMetabolic flux analysis, structural elucidation of metabolites by NMRSpecific carbons in the piperazine or piperonyl backbone
¹⁵NStableFollowing the fate of the nitrogen atoms in metabolic transformationsNitrogen atoms of the piperazine ring

To identify the biological targets of this compound, analogs bearing a fluorescent or affinity tag can be synthesized. These tagged molecules allow for the visualization of the compound's distribution in cells or tissues and for the isolation of its binding partners.

A fluorescent tag, such as a fluorescein or rhodamine derivative, could be attached to the this compound molecule, often via a linker arm to minimize steric hindrance and preserve biological activity. The position of attachment would need to be carefully selected, likely at a site that is not critical for its interaction with its biological target. For instance, modification at the end of the dodecyl chain might be a suitable strategy. These fluorescently labeled compounds can then be used in techniques like fluorescence microscopy and flow cytometry to study cellular uptake and localization.

Affinity tagging involves incorporating a group that can be used for affinity purification, such as biotin. A biotinylated analog of this compound could be used to pull down its protein targets from cell lysates. The biotinylated probe and its bound proteins can be captured on streptavidin-coated beads, after which the proteins can be eluted and identified by mass spectrometry.

The design of such probes is critical, as the tag and linker can influence the compound's properties and its interaction with its target. Structure-activity relationship (SAR) studies of related piperazine-containing compounds can provide guidance on suitable positions for modification without losing biological activity nih.gov.

Table 2: Examples of Tags for Functional Probes of this compound

Tag TypeExample TagIntended ApplicationPotential Attachment Strategy
FluorescentFluorescein isothiocyanate (FITC)Cellular imaging, localization studiesCovalent linkage to a functionalized analog of the parent compound
FluorescentRhodamine BIn vivo imaging, fluorescence polarization assaysAmide bond formation with a carboxylic acid-functionalized linker
AffinityBiotinTarget identification via pull-down experimentsAttachment via a long-chain linker to minimize steric hindrance
AffinityDiazirinePhoto-affinity labeling for covalent capture of binding partnersIncorporation into the piperonyl ring or dodecyl chain

Molecular Interactions and Target Identification

Investigating Macromolecular Binding Affinities

To determine the potential biological activity of 1-Dodecyl-4-piperonylpiperazine, the first step would be to investigate its binding affinity for various macromolecular targets.

The piperazine (B1678402) scaffold is a common feature in many compounds targeting a wide array of receptors, including serotonergic, dopaminergic, and sigma receptors. Therefore, a logical starting point for investigation would be to screen this compound against a panel of known receptors. This is typically achieved through radioligand binding assays in tissues or cells from preclinical models.

Hypothetical Data Table: Receptor Binding Affinity Profile

Receptor TargetTissue/Cell LineKi (nM)
5-HT1ARat HippocampusData not available
D2Striatal MembranesData not available
σ1Guinea Pig BrainData not available
α1-AdrenergicRat CortexData not available
This table illustrates the type of data that would be generated from receptor binding studies. Currently, no such data exists for this compound.

The piperonyl group, a methylenedioxyphenyl moiety, is known to interact with certain enzymes, notably cytochrome P450 (CYP) isozymes. Investigating the inhibitory potential of this compound against a panel of metabolic enzymes would be a crucial step. This would involve kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Hypothetical Data Table: Enzyme Inhibition Profile

Enzyme TargetInhibition Constant (Ki)Type of Inhibition
CYP3A4Data not availableData not available
Monoamine Oxidase AData not availableData not available
AcetylcholinesteraseData not availableData not available
This table represents the expected output from enzyme inhibition assays, for which there is no current data for the specified compound.

Certain planar aromatic structures can intercalate into or bind to specific nucleic acid structures, such as G-quadruplexes, which are implicated in the regulation of gene expression. Given the piperonyl group, it would be pertinent to examine the interaction of this compound with DNA and RNA through techniques like circular dichroism, fluorescence spectroscopy, or surface plasmon resonance. To date, no studies have been published in this area for this compound.

Identification of Specific Biological Targets

Beyond screening against known targets, modern drug discovery employs unbiased approaches to identify the specific biological partners of a compound.

Chemical proteomics is a powerful tool for identifying the cellular targets of a small molecule. This often involves creating a chemical probe by modifying the compound of interest to allow for affinity purification of its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. Such an approach would provide a comprehensive, unbiased view of the potential protein targets of this compound within a complex biological system.

In the absence of experimental data, computational or ligand-based approaches could offer predictions about potential targets. These methods utilize the principle of chemical similarity, comparing the structure of this compound to databases of compounds with known biological activities. By identifying structurally similar molecules with established targets, researchers can generate hypotheses for experimental validation. However, no such computational studies on this specific molecule have been reported in the literature.

Research on this compound Reveals No Data on Genetic Screens for Modulated Pathways

Despite interest in the molecular interactions of novel chemical compounds, a thorough review of available scientific literature and patent databases reveals no specific information regarding the use of this compound in genetic screens to identify modulated pathways.

Extensive searches for research data on the compound this compound have yielded no studies detailing its application in genetic screening methodologies. These methods, which include techniques such as CRISPR-Cas9 screens, siRNA screens, or yeast two-hybrid systems, are instrumental in identifying the genes and cellular pathways affected by a specific compound. The absence of such data indicates that the target identification and pathway modulation for this compound have not been elucidated or, at the very least, have not been published in publicly accessible scientific literature.

Consequently, it is not possible to provide detailed research findings or to construct data tables related to the genetic screens and modulated pathways for this particular compound as no such information appears to exist in the public domain.

Mechanistic Elucidation at the Cellular and Subcellular Levels

Modulation of Cellular Signaling Pathways

No published data is currently available on the inhibitory effects of 1-Dodecyl-4-piperonylpiperazine on the NF-κB signaling pathway.

There is no specific information in the scientific literature regarding the impact of this compound on the production of these key inflammatory mediators.

Specific research detailing the effects of this compound on the MAPK and PPAR-γ signaling pathways is not present in the current body of scientific literature.

Cellular Processes Affected by the Compound

Information regarding how this compound affects membrane permeability and cellular transport is not available.

There are no studies available that describe the intracellular localization or compartmentalization of this compound.

Cellular Viability and Proliferation in Research Models

There is currently no publicly available scientific literature or research data detailing the effects of this compound on cellular viability and proliferation in any research models. Comprehensive searches of scientific databases have not yielded any studies that have investigated the in vitro or in vivo activity of this specific chemical compound.

Consequently, no data tables or detailed research findings regarding its impact on cell lines, such as IC50 values or effects on the cell cycle, can be provided. The study of how this compound may influence cell survival and growth remains an uninvestigated area in the field of cellular and molecular biology.

Further research would be necessary to determine if this compound has any effect on cellular viability and proliferation. Such studies would involve standard assays, for instance, using various cell lines to assess any potential cytostatic or cytotoxic effects.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Features

Role of the Piperazine (B1678402) Ring in Activity

The piperazine ring is a well-established "privileged scaffold" in drug discovery. nih.gov This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a common feature in a multitude of biologically active compounds. nih.gov Its significance stems from several key properties:

Basicity and Protonation: The nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues, such as aspartate, in the binding pockets of G-protein coupled receptors (GPCRs) and other targets.

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, further contributing to the stability of the ligand-receptor complex.

Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which can influence the spatial orientation of its substituents. This defined geometry can be critical for fitting into a specific binding site.

Pharmacokinetic Properties: The inclusion of a piperazine moiety can modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of 1-Dodecyl-4-piperonylpiperazine, the N1-nitrogen is substituted with the dodecyl chain, while the N4-nitrogen is linked to the piperonyl moiety via a methylene (B1212753) bridge. The N4-nitrogen is likely the primary site for protonation and key ionic interactions with a biological target.

Influence of the Dodecyl Chain on Receptor/Enzyme Interactions

The long, unbranched dodecyl chain is a significant feature of the molecule, conferring a high degree of lipophilicity. This characteristic can profoundly influence its biological activity in several ways:

Hydrophobic Interactions: The twelve-carbon chain can engage in extensive hydrophobic interactions with nonpolar regions of a receptor or enzyme binding site. These interactions are often a major driving force for binding affinity.

Membrane Interactions: The lipophilic nature of the dodecyl chain can facilitate the compound's partitioning into and interaction with cell membranes. This may be important for reaching intracellular targets or for modulating the function of membrane-bound proteins.

Selectivity: The length and bulk of the alkyl chain can play a role in determining selectivity for different receptor subtypes. Variations in the size and shape of hydrophobic pockets among related receptors can be exploited by tuning the length of the alkyl substituent.

Importance of the Piperonyl Moiety for Target Engagement

The piperonyl group, also known as a 1,3-benzodioxole (B145889) moiety, is an important structural element for target engagement. This aromatic system can participate in several types of interactions:

Aromatic Interactions: The phenyl ring of the piperonyl group can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site.

Hydrogen Bonding: The two oxygen atoms of the methylenedioxy bridge can act as hydrogen bond acceptors, forming specific contacts with hydrogen bond donors on the target protein.

Systematic Structural Modifications and Analog Synthesis

Modifications to the Dodecyl Chain (e.g., length, unsaturation)

Systematic variation of the N-alkyl chain would be a critical step in optimizing the activity of this compound. The synthesis of such analogs would typically involve the N-alkylation of 1-piperonylpiperazine (B118981) with different alkyl halides.

Modification of Dodecyl ChainExpected Impact on Activity
Chain Length Variation Altering the number of carbon atoms (e.g., from C8 to C16) would likely modulate the lipophilicity and the extent of hydrophobic interactions. There is often an optimal chain length for activity, beyond which potency may decrease due to steric hindrance or unfavorable conformational effects.
Introduction of Unsaturation Incorporating double or triple bonds into the alkyl chain would introduce conformational rigidity and could alter the binding mode. The specific position and geometry (cis/trans) of the unsaturation would be important variables.
Branching Introducing alkyl branches (e.g., methyl or ethyl groups) on the dodecyl chain would increase its steric bulk and could probe the shape of the hydrophobic binding pocket, potentially leading to enhanced selectivity.

Substitutions on the Piperonyl Ring (e.g., para, ortho, meta positions)

Modifying the piperonyl ring would allow for the exploration of electronic and steric effects on target binding. The synthesis of these analogs would involve reacting 1-dodecylpiperazine (B14633475) with appropriately substituted piperonyl halides or related electrophiles.

Substitution on Piperonyl RingExpected Impact on Activity
Positional Isomers Moving the point of attachment of the methylenepiperazine group to different positions on the benzodioxole ring would alter the geometry of the molecule and its interaction with the target.
Substitution on the Aromatic Ring Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the available positions on the phenyl portion of the piperonyl moiety would modulate its electronic properties (electron-donating or electron-withdrawing) and steric bulk. This could fine-tune interactions such as hydrogen bonding and π-π stacking. For example, electron-withdrawing groups could enhance the hydrogen bond accepting capacity of the methylenedioxy oxygens.

Alterations to the Piperazine Heterocycle

Key structural-activity relationship insights from related piperazine derivatives suggest that both the steric and electronic properties of substituents on the piperazine nitrogen atoms are pivotal. For instance, the size and shape of groups attached to the piperazine ring can affect how the molecule binds to its biological target. researchgate.net The introduction of bulky substituents may enhance or hinder binding, depending on the topology of the receptor's active site. researchgate.net

In the context of this compound, the dodecyl chain at the N1 position and the piperonyl group at the N4 position are the primary determinants of its baseline activity. Alterations to the piperazine ring itself, such as the introduction of methyl or other small alkyl groups at the C2 or C3 positions, could introduce stereochemical complexity and potentially lead to stereoselective biological effects. researchgate.net Such modifications could alter the conformation of the piperazine ring, thereby influencing its interaction with biological macromolecules. researchgate.net

The following table summarizes hypothetical alterations to the piperazine heterocycle of this compound and their potential impact on activity, based on established SAR principles for related piperazine derivatives.

Modification to Piperazine RingExpected Impact on Physicochemical PropertiesPotential Effect on Biological Activity
Introduction of a methyl group at C2Increased lipophilicity, introduction of a chiral centerMay alter binding affinity and selectivity due to steric hindrance or improved hydrophobic interactions.
Replacement of a nitrogen atom with a carbon atom (to form a piperidine (B6355638) ring)Loss of a hydrogen bond acceptor/donor site, change in basicityLikely to significantly alter or abolish biological activity due to changes in key interactions with the target.
Introduction of a hydroxyl group at C2Increased polarity and hydrogen bonding capabilityCould enhance water solubility and introduce new hydrogen bonding interactions with the target.
Constraining the piperazine ring conformation (e.g., through bicyclic systems)Reduced conformational flexibilityMay lead to higher binding affinity if the constrained conformation is the bioactive one.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org These models are valuable tools in rational drug design, as they can predict the activity of novel compounds before their synthesis, thereby saving time and resources. drugdesign.orgnih.gov

Development of Predictive QSAR Models

While specific QSAR models for this compound are not described in the literature, the development of such models would follow established methodologies used for other piperazine derivatives. mdpi.com The process typically involves several key steps:

Data Set Curation: A series of analogs of this compound with known biological activities would be compiled. This would include compounds with variations in the alkyl chain length and substitutions on the piperonyl and piperazine rings.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov For piperazine derivatives, descriptors such as electrostatic and steric fields have been shown to be particularly important. koreascience.kr

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Genetic Function Approximation (GFA), would be used to build a mathematical equation that correlates the descriptors with biological activity. nih.govnih.gov For instance, a study on piperine (B192125) analogs, which also contain a methylenedioxy group, successfully used descriptors like the partial negative surface area and the area of the molecular shadow to build a predictive QSAR model. nih.gov

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

The following table outlines key molecular descriptors that would likely be important in a QSAR model for this compound and its analogs.

Descriptor TypeSpecific Descriptor ExamplesRelevance to Biological Activity
Electronic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energyInfluences electrostatic interactions and reactivity.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule and its fit within a binding site. researchgate.net
Hydrophobic LogP (partition coefficient)Describes the lipophilicity of the molecule, which affects membrane permeability and hydrophobic interactions.
Topological Connectivity indices, Wiener indexEncodes information about the branching and connectivity of the atoms in the molecule.

Application of QSAR for Rational Design of Analogs

A validated QSAR model can be a powerful tool for the rational design of novel analogs of this compound with potentially improved activity. drugdesign.org By analyzing the QSAR equation, medicinal chemists can identify which molecular features are most influential for the desired biological effect.

For example, if a QSAR model indicated that a smaller molecular shadow in a particular plane is correlated with higher activity, as was found for piperine analogs, nih.gov chemists could design new analogs that minimize this feature. Similarly, if the model highlighted the importance of a specific electrostatic potential distribution, new compounds could be designed to optimize this property.

The insights gained from a QSAR model can guide the synthesis of a focused library of new compounds that are more likely to exhibit the desired biological activity. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov The integration of QSAR with other computational methods, such as molecular docking, can further enhance the rational design process by providing a more detailed understanding of the ligand-receptor interactions at the atomic level. nih.gov

Preclinical Biological Activity Assessment in in Vitro and in Vivo Models

In Vitro Efficacy Studies

There is no available data from in vitro assays on the ability of 1-Dodecyl-4-piperonylpiperazine to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). These enzymes are critical targets in the research of neurodegenerative diseases, and various compounds are often screened for their inhibitory potential researchgate.netmdpi.commdpi.comnih.govnih.gov. However, no such evaluation has been published for this compound.

No research findings were located that describe the antimicrobial activity of this compound against bacterial strains such as Escherichia coli or Bacillus subtilis. Although various piperazine (B1678402) derivatives have been synthesized and tested for their antibacterial properties researchgate.netnih.gov, the specific compound has not been featured in such studies.

Information regarding the receptor binding profile of this compound is not available in the scientific literature. Specifically, no studies have been published that assess its affinity for α1-adrenoreceptors or its ability to inhibit serotonin reuptake. While the broader class of arylpiperazines is known to interact with these targets nih.gov, data for this particular molecule is absent.

In Vivo Biological Evaluation (Non-Human Animal Models)

There are no published in vivo studies evaluating the anticonvulsant or anti-epileptogenic potential of this compound. The pentylenetetrazol (PTZ)-induced kindling model is a common method for assessing the efficacy of potential antiepileptic compounds in rodents archepilepsy.orgnih.govnih.govresearchgate.net. However, a review of the literature found no instance of this compound being tested in this or any other animal model of epilepsy.

Exploration of Antidepressant-like Effects in Animal Behavioral Models (e.g., forced swimming test)

No studies were found that evaluated this compound in the forced swimming test or any other established animal models of depression. The forced swimming test is a common behavioral assay used to screen for potential antidepressant efficacy of novel compounds. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of a depressive-like state. Antidepressant medications typically reduce this immobility time. However, no such experimental data has been published for this compound.

Anti-fibrotic Research in Animal Models (e.g., collagen generation suppression)

There is no available research in the public domain detailing the investigation of this compound for any anti-fibrotic properties. Studies in this area typically involve inducing fibrotic conditions in animal models and assessing the compound's ability to mitigate the process, often by measuring the suppression of collagen synthesis and deposition in tissues. No such preclinical data exists for this specific compound.

Computational Chemistry and Molecular Modeling

Pharmacophore Modeling and Virtual Screening

Generation of 3D Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. The generation of a 3D pharmacophore model for 1-Dodecyl-4-piperonylpiperazine is a critical step in understanding its potential interactions with biological targets and in designing new molecules with improved properties. researchgate.netnih.gov

The process of generating a 3D pharmacophore model for this compound would typically involve the following steps:

Conformational Analysis: The first step is to determine the low-energy conformations of the this compound molecule. The long dodecyl chain and the piperonyl moiety introduce significant conformational flexibility. Computational methods such as molecular mechanics or quantum mechanics calculations would be employed to explore the conformational space and identify the most stable structures.

Feature Identification: Key chemical features of the molecule are then identified. For this compound, these would include:

Hydrogen Bond Acceptors: The oxygen atoms of the piperonyl group's methylenedioxy bridge and the nitrogen atoms of the piperazine (B1678402) ring.

Hydrophobic Regions: The long aliphatic dodecyl chain and the aromatic piperonyl ring.

Positive Ionizable Group: The tertiary amine in the piperazine ring, which can be protonated at physiological pH. nih.gov

Pharmacophore Hypothesis Generation: Based on a set of active compounds with similar biological profiles, a pharmacophore hypothesis can be generated. nih.gov In the absence of a known target and a series of active analogues for this compound, a ligand-based approach would be employed, where the identified features of the molecule itself are used to construct a model. Advanced software can generate multiple pharmacophore models, which are then scored and validated. nih.gov

A hypothetical 3D pharmacophore model for this compound is presented below, highlighting the key chemical features.

Pharmacophore FeatureDescriptionPotential Interaction
HBA Hydrogen Bond AcceptorInteraction with hydrogen bond donor groups on a receptor.
HY Hydrophobicvan der Waals interactions with hydrophobic pockets of a receptor.
PI Positive IonizableIonic interactions with negatively charged residues on a receptor.

Table 1: Hypothetical Pharmacophore Features of this compound

Identification of Novel Scaffolds with Similar Activities

Once a validated 3D pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel scaffolds that possess a similar arrangement of pharmacophoric features. researchgate.net This process, known as virtual screening, is a powerful tool for identifying structurally diverse compounds that may exhibit similar biological activities.

The identification of novel scaffolds with activities similar to this compound would involve:

Database Screening: The generated pharmacophore model would be used to screen databases of commercially available or synthetically accessible compounds. The search algorithm would look for molecules that can adopt a conformation that spatially aligns with the pharmacophore features.

Hit Filtering and Ranking: The initial hits from the virtual screen would be filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and chemical diversity. jetir.org The remaining compounds would be ranked based on their fit to the pharmacophore model.

Molecular Docking: The top-ranked hits would then be subjected to molecular docking studies if a putative biological target is known or can be inferred. nih.gov Docking simulations predict the binding orientation and affinity of a ligand to a receptor's binding site, providing further evidence for its potential biological activity. rsc.org

This scaffold hopping approach can lead to the discovery of new chemical series with potentially improved potency, selectivity, or pharmacokinetic profiles compared to the original template molecule. nih.gov For instance, the piperazine core could be replaced with other heterocyclic systems that maintain the crucial spatial arrangement of the pharmacophoric features.

Original ScaffoldNovel Scaffold ExampleRationale for Selection
PiperazinePiperidine (B6355638)Maintains a basic nitrogen atom and allows for similar substitution patterns. nih.gov
Piperazine1,4-DiazepaneExpands the ring size, potentially altering conformational preferences and receptor interactions.
PiperonylSubstituted PhenylAllows for fine-tuning of electronic and steric properties.

Table 2: Examples of Scaffold Hopping Strategies for this compound

Through these computational methodologies, a deeper understanding of the structure-activity relationships of this compound can be achieved, paving the way for the rational design of novel and potentially therapeutic molecules.

No Research Data Available for this compound

Following a comprehensive search for the chemical compound this compound, it has been determined that there is no publicly available scientific literature detailing its use as a research tool, its biological effects, or any preclinical development. The PubChem database, a public repository of chemical information, lists the compound but indicates that no literature or patent data is available for it. uni.lu

This lack of foundational research means that an article structured around the requested detailed outline of future research directions and translational potential cannot be generated. The specific topics of interest, including the compound's role in biological pathway elucidation, its application in target validation studies, strategies for preclinical development, and its integration with systems biology, are all contingent on the existence of initial research findings that are currently absent from the scientific record.

Therefore, it is not possible to provide an informative and scientifically accurate article that adheres to the user's instructions. The creation of such an article would require speculation, which falls outside the scope of providing factual and evidence-based information. Without any primary research to analyze and report on, the requested content cannot be produced.

Future Research Directions and Translational Potential

Integration with Systems Biology Approaches

Omics Data Analysis to Uncover Broader Biological Effects

To elucidate the currently unknown biological effects of 1-dodecyl-4-piperonylpiperazine, a multi-omics approach would be invaluable. This strategy allows for an unbiased, system-wide view of the molecular changes induced by the compound in cellular or animal models.

Transcriptomics: RNA sequencing (RNA-Seq) could be employed to analyze changes in gene expression in relevant cell lines (e.g., neuronal cells, cancer cells, or hepatocytes) following treatment with the compound. This could reveal pathways modulated by this compound, offering clues to its mechanism of action. For instance, upregulation of genes involved in apoptosis in a cancer cell line would suggest a potential anticancer effect.

Proteomics: Quantitative proteomics, using techniques like mass spectrometry-based shotgun proteomics, can identify changes in protein expression and post-translational modifications. This would provide a more direct understanding of the functional consequences of the altered gene expression observed in transcriptomics. For example, changes in the levels of neurotransmitter receptors or signaling proteins in neuronal cells could be quantified. nih.gov

Metabolomics: Given the piperonyl moiety's known interaction with metabolic enzymes, metabolomic profiling of treated cells or biofluids could reveal alterations in metabolic pathways. This could identify specific enzymes inhibited by the compound and uncover unexpected metabolic consequences.

Lipidomics: The long dodecyl chain suggests a potential interaction with cellular membranes. Lipidomics analysis could investigate whether the compound alters the lipid composition of cell membranes, which could have profound effects on membrane protein function and cellular signaling.

A hypothetical omics data integration table is presented below to illustrate the potential findings from such studies.

Omics Level Potential Key Finding Hypothesized Biological Implication
TranscriptomicsUpregulation of GABA-A receptor subunit genesPotential anxiolytic or anticonvulsant activity
ProteomicsDecreased expression of Cytochrome P450 3A4Drug-drug interaction potential; chemosensitization
MetabolomicsAccumulation of specific neurotransmitter metabolitesModulation of neurochemical pathways
LipidomicsAlteration in phosphatidylcholine to -ethanolamine ratioChanges in membrane fluidity and signaling platforms

This table is illustrative and represents hypothetical outcomes of future research.

Network Pharmacology to Map Compound-Target-Pathway Interactions

Network pharmacology offers a powerful in silico approach to predict the potential targets and mechanisms of action of a novel compound by constructing and analyzing complex biological networks. nih.gov For this compound, a network pharmacology workflow would involve:

Target Prediction: Using computational tools to predict potential protein targets based on the compound's structure. The piperazine (B1678402) moiety suggests likely interactions with G-protein coupled receptors (GPCRs) and ion channels, while the piperonyl group points towards cytochrome P450 enzymes.

Network Construction: Building a network that connects the predicted targets to each other and to known disease-associated pathways.

Pathway and Functional Enrichment Analysis: Analyzing the network to identify over-represented biological pathways and molecular functions, which can suggest the compound's potential therapeutic applications. For instance, if the network is enriched in proteins involved in serotonergic or dopaminergic signaling, it would point towards a potential neuropsychiatric indication. ijrrjournal.comnih.gov

A hypothetical compound-target-pathway network for this compound could reveal clusters of interacting proteins involved in neuroinflammation, a process implicated in a variety of neurodegenerative disorders. This could suggest a novel therapeutic avenue for the compound that might not be immediately obvious from its structural components alone.

Collaborative Research Opportunities

The exploration of a novel chemical entity like this compound would be significantly enhanced through collaborative, interdisciplinary research efforts.

Interdisciplinary Approaches in Chemical Biology and Pharmacology

A synergistic collaboration between chemical biologists and pharmacologists would be crucial for a comprehensive understanding of this compound.

Chemical Biology: Synthetic chemists could design and synthesize a library of analogs of this compound. chemrxiv.org Variations could include altering the length of the alkyl chain, substituting the piperonyl moiety with other heterocyclic rings, and modifying the piperazine core. These analogs would be instrumental in establishing structure-activity relationships (SAR).

Pharmacology: Pharmacologists would then evaluate these analogs in a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. For example, receptor binding assays could identify specific molecular targets, while behavioral models in animals could assess potential therapeutic effects in areas like anxiety, depression, or pain. researchgate.netacs.org

This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and would be essential to optimize the properties of this compound as a potential therapeutic agent.

Leveraging Advanced Screening Technologies for Analog Discovery

The discovery of more potent and selective analogs of this compound could be accelerated by leveraging advanced screening technologies.

High-Throughput Screening (HTS): Once a primary biological activity is identified, HTS could be used to rapidly screen large libraries of compounds to find other molecules with similar or improved activity. This could lead to the discovery of entirely new chemical scaffolds with the desired pharmacological profile.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on multiple cellular parameters simultaneously. For example, HCS could be used to screen for analogs that not only bind to a specific receptor but also induce desired downstream signaling events or morphological changes in the cell.

Fragment-Based Screening: This technique involves screening libraries of small chemical fragments to identify those that bind to the target of interest. The identified fragments can then be elaborated or linked together to create more potent lead compounds. This approach could be particularly useful for identifying novel binders to the predicted targets of this compound.

A hypothetical screening cascade for analog discovery is outlined in the table below.

Screening Stage Technology Objective Hypothetical Outcome
Primary ScreenHigh-Throughput Radioligand Binding AssayIdentify analogs with high affinity for a specific CNS receptorDiscovery of analogs with 10-fold greater affinity
Secondary ScreenHigh-Content Imaging of Neurite OutgrowthAssess functional effects on neuronal morphologyIdentification of analogs that promote neuronal health
Lead OptimizationIn vivo Microdialysis in Rodent BrainDetermine brain penetration and target engagementSelection of a lead candidate with optimal pharmacokinetic and pharmacodynamic properties

This table is illustrative and represents a hypothetical screening strategy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.